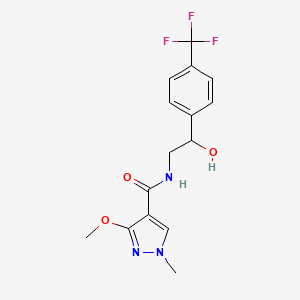

![molecular formula C20H27Cl2N3O5 B2776185 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride CAS No. 474263-36-0](/img/structure/B2776185.png)

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

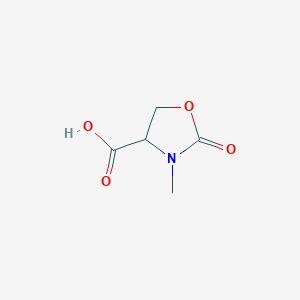

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of methoxyphenyl groups suggests that it may have some aromatic properties .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Piperazines are often involved in reactions with acids and bases, and the nitro group could potentially be reduced .Aplicaciones Científicas De Investigación

Dual Action Antidepressants

Research indicates that arylpiperazine derivatives exhibit potential as dual-action antidepressants, targeting both serotonin receptors and the serotonin transporter. For example, compounds within this class demonstrated significant affinity for 5-HT1A serotonin receptors and serotonin transporters, suggesting their potential as antidepressant agents with a new dual mechanism of action (Martínez et al., 2001). This dual activity could lead to potent antidepressant agents offering an alternative to current treatment modalities.

Alpha-Adrenoceptor Antagonists

Another study focused on the affinity of arylpiperazine derivatives towards alpha-adrenoceptors, revealing that certain compounds significantly displaced [3H]prazosin from cortical binding sites in the low nanomolar range. These findings suggest the potential application of these derivatives as alpha-adrenoceptor antagonists, which could be valuable in treating conditions like hypertension or certain psychiatric disorders (Marona et al., 2011).

Hsp90 Inhibitors

Arylpiperazine derivatives have also been investigated for their role as Hsp90 inhibitors. Optimization of the 1-phenylpiperazine core scaffold led to the identification of compounds with improved activity against Hsp90, a chaperone protein implicated in cancer progression. This suggests the potential of arylpiperazine derivatives in cancer therapy, highlighting their versatility and potential across various therapeutic areas (Jia et al., 2014).

Molecular Docking and Drug Design

Structural analysis and molecular docking studies on arylpiperazine derivatives have provided insights into their binding mechanisms with target receptors, such as the α1A-adrenoceptor. Such studies are crucial for drug design, allowing for the development of highly selective antagonists. This research underlines the importance of arylpiperazine derivatives in the rational design of new therapeutic agents (Xu et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets (like alpha1-adrenergic receptors) and induce changes that could lead to therapeutic effects .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

In silico docking simulations, molecular dynamics, and adme calculations on a group of structurally similar compounds have been conducted . These studies can provide insights into the pharmacokinetic profile of this compound.

Result of Action

Similar compounds have shown significant neuroprotective activity and have been found to prolong the survival time of mice subjected to acute cerebral ischemia .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5.2ClH/c1-27-19-6-2-16(3-7-19)22-12-10-21(11-13-22)14-18(24)15-28-20-8-4-17(5-9-20)23(25)26;;/h2-9,18,24H,10-15H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTHFEMCOJXHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)

![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)

![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)

![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)

![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)